ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate
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Overview
Description
ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an arylamine with an α-keto acid.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.
Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Attachment of the p-Tolylamino Group: The p-tolylamino group can be introduced through a nucleophilic substitution reaction using p-toluidine and an appropriate leaving group.
Formation of the Oxo Group: The oxo group can be introduced through oxidation of the corresponding alcohol using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide)
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxo groups
Reduction: Formation of alcohols or amines
Substitution: Formation of quinoline derivatives with different substituents
Hydrolysis: Formation of carboxylic acids and alcohols
Scientific Research Applications
ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxyphenyl)-4-(2-oxo-2-(phenylamino)ethoxy)quinoline-6-carboxylate: Similar structure but with a phenylamino group instead of a p-tolylamino group.
Ethyl 2-(4-methoxyphenyl)-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-6-carboxylate: Similar structure but with an m-tolylamino group instead of a p-tolylamino group.
Ethyl 2-(4-methoxyphenyl)-4-(2-oxo-2-(o-tolylamino)ethoxy)quinoline-6-carboxylate: Similar structure but with an o-tolylamino group instead of a p-tolylamino group.
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-4-34-28(32)20-9-14-24-23(15-20)26(16-25(30-24)19-7-12-22(33-3)13-8-19)35-17-27(31)29-21-10-5-18(2)6-11-21/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIPDQOPYNGSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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